An In-depth Technical Guide to the Physicochemical Properties of 9-Bromo-9-phenylfluorene
An In-depth Technical Guide to the Physicochemical Properties of 9-Bromo-9-phenylfluorene
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Bromo-9-phenylfluorene is a pivotal chemical intermediate, recognized for its bulky 9-phenylfluorenyl (Pf) group. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis and application, and its significant role in asymmetric synthesis, particularly as a robust protecting group for amino acids to prevent racemization during synthetic transformations. The strategic use of the Pf group is critical in drug development and the synthesis of complex chiral molecules.
Core Physicochemical Properties
9-Bromo-9-phenylfluorene is typically a crystalline solid, appearing as white, off-white, or light-yellow flakes.[1][2][3][4] It is sparingly soluble in water but shows good solubility in a range of common organic solvents, including dichloromethane, toluene, ethanol, acetone, chloroform, and methanol.[2][5][6]
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₁₃Br | [2][7][8] |
| Molecular Weight | 321.21 g/mol | [3][7][9] |
| Appearance | Light-yellow lustrous flakes / Yellow crystalline solid | [1][3] |
| Melting Point | 99-101 °C | [3][7][9] |
| Boiling Point | 394.3 °C at 760 mmHg | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| CAS Number | 55135-66-5 | [2][7][8] |
Table 2: Spectral Data
| Spectral Data Type | Values | Reference(s) |
| ¹³C NMR (CDCl₃) | δ (ppm): 67.5, 120.3, 126.1, 127.4, 128.0, 128.3, 128.5, 129.0, 138.1, 141.1, 149.6 | [1] |
| IR (CHCl₃) | ν (cm⁻¹): 3060 (m), 3000 (m), 1600 (w), 1485 (m), 1445 (s), 1150 (m), 830 (w), 690 (m), 620 (m) | [1] |
| UV (EtOH) | λ (nm) (ε): 310 (8,000), 276 (29,000), 238 (59,000), 230 (70,000), 213 (78,000) | [1] |
Reactivity and Applications in Drug Development
The primary application of 9-Bromo-9-phenylfluorene in the context of drug development is its use as a protecting group for primary amines, particularly the α-amino group of amino acids.[1] The resulting N-(9-phenylfluoren-9-yl) or "Pf" group is exceptionally bulky, which effectively shields the α-proton, thus preventing epimerization during subsequent reactions where the α-carbon is susceptible to racemization (e.g., enolization).[7] This configurational stability is crucial for the enantiospecific synthesis of complex chiral molecules and pharmaceutical intermediates.[7]
Fluorene derivatives, in general, have demonstrated a range of biological activities, including anti-tumor, anti-inflammatory, and antibacterial properties, making them valuable scaffolds in medicinal chemistry. 9-Bromo-9-phenylfluorene serves as a key building block for introducing the fluorenyl motif into these potential therapeutic agents.[2][4]
Experimental Protocols
The following sections detail the synthesis of 9-Bromo-9-phenylfluorene and its subsequent use in a typical protection and modification workflow for an amino acid.
Synthesis of 9-Bromo-9-phenylfluorene
This protocol is based on the robust method for converting 9-phenyl-9-fluorenol to the target bromide using hydrobromic acid.[1]
Step A: Synthesis of 9-Phenyl-9-fluorenol
-
A 3-L, three-necked, round-bottomed flask is flame-dried and equipped with an overhead stirrer under a nitrogen atmosphere.
-
Charge the flask with bromobenzene (158 mL, 1.5 mol) and ethyl ether (800 mL). Cool the solution to 0 °C in an ice bath.
-
In a separate flame-dried graduated cylinder, take a 1.5 M solution of butyllithium in hexane (767 mL, 1.15 mol).
-
Add the butyllithium solution to the bromobenzene solution at 0 °C over 30 minutes via cannula. Stir for an additional 20 minutes at 0 °C to form phenyllithium.
-
Add a solution of fluorenone (180 g, 1 mol) in tetrahydrofuran (THF, 300 mL) to the phenyllithium solution over 25 minutes.
-
Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by adding water (250 mL). Separate the organic layer and wash it with water (800 mL) and brine (800 mL).
-
Combine the aqueous layers and back-extract with ethyl ether (2 x 200 mL).
-
Combine all organic layers and evaporate the solvent on a rotary evaporator to yield the crude 9-phenyl-9-fluorenol as a yellow solid.
Step B: Synthesis of 9-Bromo-9-phenylfluorene
-
Dissolve the crude 9-phenyl-9-fluorenol from Step A in toluene (800 mL) and transfer to a 2-L Morton flask equipped with an overhead stirrer.
-
Add 48% aqueous hydrobromic acid (HBr, 400 mL).
-
Stir the heterogeneous mixture vigorously at room temperature (20–25 °C) for 24 hours.
-
Separate the layers and extract the aqueous layer with toluene (400 mL).
-
Combine the organic layers, dry over sodium sulfate (Na₂SO₄), and filter.
-
Evaporate the solvent to yield a yellow solid.
-
Recrystallize the solid from isooctane (approx. 1.25 L) to obtain 9-Bromo-9-phenylfluorene as light-yellow, lustrous flakes.[1]
Workflow: Protection of L-Alanine and Conversion to N-Pf-L-alaninal
This workflow demonstrates the utility of 9-Bromo-9-phenylfluorene in asymmetric synthesis.
Protocol for Step 1: N-Protection of L-Alanine
-
A 1-L, flame-dried, three-necked Morton flask is equipped with an overhead stirrer and reflux condenser under a nitrogen atmosphere.
-
Charge the flask with L-alanine (13.5 g, 150 mmol), chloroform (375 mL), acetonitrile (75 mL), and chlorotrimethylsilane (19.04 mL, 150 mmol).
-
Heat the mixture to reflux for 2 hours with vigorous stirring.
-
Cool the mixture to room temperature. Add triethylamine (46.0 mL, 330 mmol) followed by lead(II) nitrate (Pb(NO₃)₂, 33.1 g, 100 mmol).
-
Add a solution of 9-bromo-9-phenylfluorene (57.8 g, 180 mmol) in chloroform (180 mL) via cannula.
-
Stir the heterogeneous mixture vigorously at room temperature for 48 hours.
-
Add methanol (15.2 mL) and stir for an additional 30 minutes.
-
Filter the mixture and wash the filter cake with chloroform (3 x 50 mL).
-
Evaporate the filtrate and partition the residue between diethyl ether (750 mL) and 5% aqueous citric acid (750 mL).
-
Separate the layers, extract the aqueous layer with ether (4 x 250 mL), and then extract the combined organic layers with 1 M sodium hydroxide (300 mL).
-
Cool the aqueous extract to 0 °C and adjust the pH to 7 with glacial acetic acid.
-
Extract the resulting mixture with 25% 2-propanol in chloroform (3 x 300 mL).
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and evaporate to yield (S)-N-(9-phenylfluoren-9-yl)alanine as a light yellow foam.[2]
Protocol for Step 2: Reduction to N-Pf-L-alaninol
-
Prepare a solution of the N-Pf-L-alanine ester (or the acid after esterification) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF (approx. 1.5-2.0 equivalents).
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until completion (monitored by TLC).
-
Cool the reaction back to 0 °C and cautiously quench by the sequential addition of water, 15% NaOH solution, and more water to precipitate the aluminum salts.
-
Filter the granular solid and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude N-Pf-L-alaninol. The product can be purified by column chromatography.[2][3]
Protocol for Step 3: Swern Oxidation to N-Pf-L-alaninal
-
In a flask under a nitrogen atmosphere, prepare a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C.
-
Add dimethyl sulfoxide (DMSO, 2.2 eq) dropwise and stir for 15 minutes.
-
Add a solution of N-Pf-L-alaninol (1.0 eq) in DCM dropwise, ensuring the internal temperature remains below -65 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 eq) dropwise, stir at -78 °C for 30 minutes, then allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography on silica gel to yield the final N-(9-phenylfluoren-9-yl)-L-alaninal.[2]
Conclusion
9-Bromo-9-phenylfluorene is a compound of significant value in synthetic organic chemistry. Its well-defined physicochemical properties and the steric bulk it imparts as the N-Pf protecting group make it an indispensable tool for preventing racemization in chiral synthesis. The detailed protocols provided herein offer a practical guide for its preparation and application, underscoring its importance for professionals in drug discovery and development who require precise stereochemical control in the synthesis of complex molecular architectures.
References
- 1. Preparation of (S)-N-(9-Phenylfluoren-9-yl)alanine and (S)-Dimethyl n-(9-phenylfluoren-9-yl)aspartate - Chempedia - LookChem [lookchem.com]
- 2. The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acris.aalto.fi [acris.aalto.fi]
